molecular formula C13H7Cl2F3N2O B2839038 (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime CAS No. 338960-05-7

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime

Cat. No.: B2839038
CAS No.: 338960-05-7
M. Wt: 335.11
InChI Key: FYOHMKXNOOSMNU-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime, more commonly known as CCTPO, is an important synthetic intermediate used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. CCTPO is an important synthetic building block which can be used to synthesize a variety of compounds with different functionalities and properties. It is a versatile intermediate which can be used in a variety of chemical reactions, such as nucleophilic substitution, oxidation, and condensation. CCTPO is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to its high reactivity and low cost.

Scientific Research Applications

Chiral Intermediate Production

A study highlights the production of a key chiral intermediate, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, which is crucial for synthesizing the anti-allergic drug Betahistine. The research employed Kluyveromyces sp., isolated from soil samples, for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone. This biotransformation process achieved high enantiomeric excess and yield, demonstrating the potential of microbial cells in producing chiral intermediates for pharmaceutical applications (Y. Ni, Jieyu Zhou, Zhi-hao Sun, 2012).

Antimicrobial Activity

Another research explored the synthesis of new oxime derivatives and evaluated their antimicrobial properties. The study synthesized a series of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and tested their in vitro antibacterial and antifungal activities. Some compounds exhibited significant antimicrobial activity, suggesting the potential of these derivatives in developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Environmental Applications

Research on the enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature presents an innovative approach to degrading environmental pollutants. This advanced oxidation process demonstrates the potential of (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime derivatives in environmental cleanup efforts, particularly in water treatment processes (Jin-ying Zhao, Yaobin Zhang, X. Quan, Shuo Chen, 2010).

Structural and Theoretical Studies

A study focused on the thermal, optical, etching, and structural aspects of related compounds, providing insights into the physical and chemical properties of these derivatives. Theoretical calculations, such as density functional theory, were employed to understand the electronic parameters, molecular interactions, and stability of the molecules. Such investigations are crucial for the design and development of new compounds with desired properties for various applications (C. S. Karthik et al., 2021).

Properties

IUPAC Name

(NE)-N-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O/c14-9-3-1-7(2-4-9)11(20-21)12-10(15)5-8(6-19-12)13(16,17)18/h1-6,21H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOHMKXNOOSMNU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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